molecular formula C4H7N3O2S B2429770 3-Cyanoazetidine-1-sulfonamide CAS No. 1494596-65-4

3-Cyanoazetidine-1-sulfonamide

Cat. No.: B2429770
CAS No.: 1494596-65-4
M. Wt: 161.18
InChI Key: CJKNGGGATQRNTK-UHFFFAOYSA-N
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Description

3-Cyanoazetidine-1-sulfonamide is an organosulfur compound characterized by the presence of a cyano group attached to an azetidine ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with sulfonyl chlorides in the presence of a base. One common method includes the use of azetidine-1-sulfonyl chloride, which reacts with cyanide sources under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with bases like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanoazetidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyanoazetidine-1-sulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyanoazetidine-1-sulfonamide is primarily attributed to its ability to interact with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-Cyanoazetidine-1-sulfonamide stands out due to its unique combination of a cyano group and an azetidine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

3-cyanoazetidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKNGGGATQRNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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